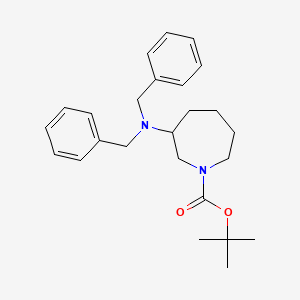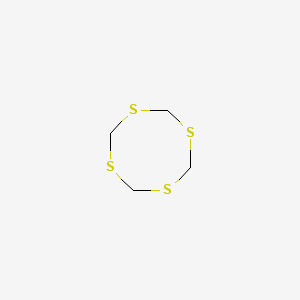
1,3,5,7-Tetrathiocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrathiocane can be synthesized through the reaction of 1,4-dichlorobutane with sodium sulfide. The reaction typically occurs in an aqueous medium and involves heating the reactants to facilitate the formation of the cyclic structure. The general reaction is as follows:
Cl-(CH2)4-Cl+2Na2S→C4H8S4+4NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5,7-Tetrathiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and disulfides. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,5,7-Tetrathiocane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s sulfur content allows it to interact with biological molecules, making it useful in studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,3,5,7-Tetrathiocane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its ring structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and proteins. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial to its biological and chemical activity.
Comparaison Avec Des Composés Similaires
1,3,5-Trithiane: A cyclic sulfur compound with three sulfur atoms in the ring.
1,3,5,7-Tetraoxocane: A cyclic compound with four oxygen atoms in the ring.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: An energetic material with a similar ring structure but containing nitrogen and nitro groups.
Uniqueness: 1,3,5,7-Tetrathiocane is unique due to its specific arrangement of sulfur atoms within the ring, which imparts distinct chemical reactivity and properties. Unlike its oxygen or nitrogen analogs, the sulfur atoms in this compound allow for unique redox chemistry and interactions with biological molecules.
Propriétés
Numéro CAS |
2373-00-4 |
|---|---|
Formule moléculaire |
C4H8S4 |
Poids moléculaire |
184.4 g/mol |
Nom IUPAC |
1,3,5,7-tetrathiocane |
InChI |
InChI=1S/C4H8S4/c1-5-2-7-4-8-3-6-1/h1-4H2 |
Clé InChI |
QRGGVNODEBZTBI-UHFFFAOYSA-N |
SMILES canonique |
C1SCSCSCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


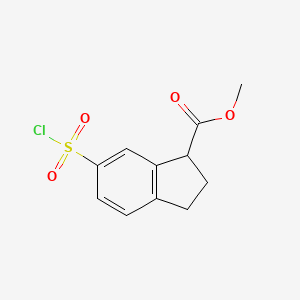
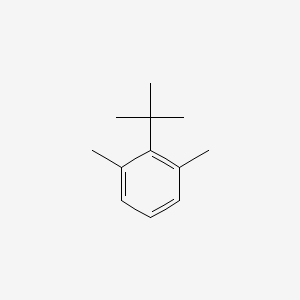
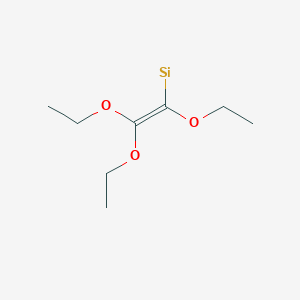
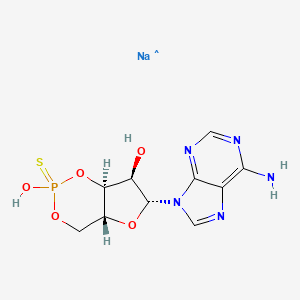
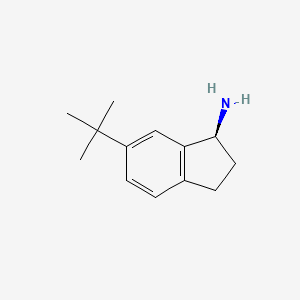
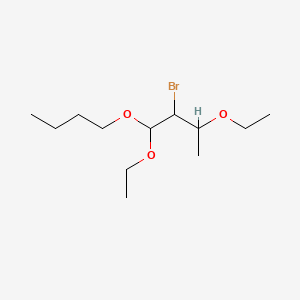

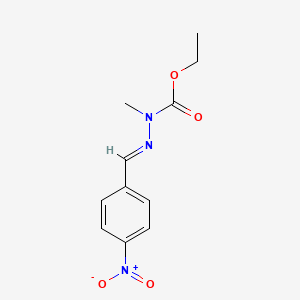
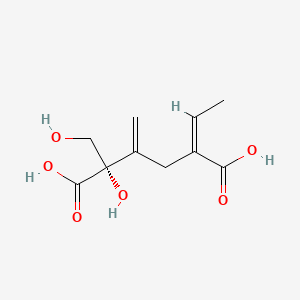
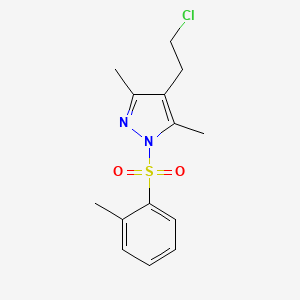
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)
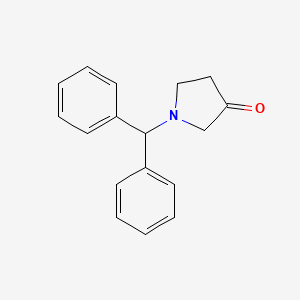
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
